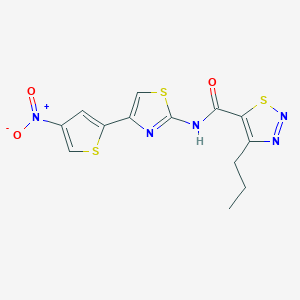

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O3S3/c1-2-3-8-11(24-17-16-8)12(19)15-13-14-9(6-23-13)10-4-7(5-22-10)18(20)21/h4-6H,2-3H2,1H3,(H,14,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVACQCRAUJUAHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound characterized by its unique combination of heterocyclic structures, including thiadiazole and thiazole rings. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and insecticidal applications. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a nitrothiophenyl group attached to a thiazole ring and a thiadiazole moiety, which is known to influence its reactivity and biological properties. The presence of sulfur and nitrogen within these rings is significant as these elements have been linked to various pharmacological activities.

Structural Overview

| Feature | Description |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 336.44 g/mol |

| Functional Groups | Nitro group, thiazole ring, thiadiazole ring |

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been extensively studied. For instance, compounds similar in structure to N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines by targeting specific kinases involved in tumorigenesis .

Case Study:

A study involving thiazole/thiadiazole carboxamide derivatives reported promising results against c-Met kinase in human cancer cell lines. The mechanism included cell cycle arrest and apoptosis induction, suggesting that similar mechanisms may be applicable to N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide .

Insecticidal Properties

Thiadiazole derivatives have also been investigated for their insecticidal properties. While specific research on this compound's insecticidal effects is lacking, related compounds have shown effectiveness against various pest species. This suggests potential applications in agricultural settings for pest control.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 4-nitrothiophene substituent and propyl-thiadiazole side chain. Below is a comparison with structurally related analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target’s nitro group (strong electron-withdrawing) contrasts with the morpholine (electron-donating) in 4d or methoxy in 6a , which may alter reactivity and binding affinity.

Key Differences :

- The target’s nitrothiophene moiety may require nitration steps absent in other analogs, complicating synthesis.

- Thiadiazole incorporation (vs. triazoles in 6a) demands distinct cyclization reagents, such as iodine/triethylamine .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| 1H NMR | δ 8.2–8.5 ppm (nitrothiophene protons); δ 2.5–3.0 ppm (propyl-CH₂) | |

| 13C NMR | δ 165–170 ppm (carboxamide C=O); δ 150–155 ppm (thiadiazole C=N) | |

| FT-IR | 1655 cm⁻¹ (C=O stretch); 1520 cm⁻¹ (NO₂ asymmetric stretch) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.